Methyl butyrate, also known as methyl butanoate, is a colorless liquid with a pleasant, fruity odor reminiscent of apples and pineapples. It is naturally found in various fruits and vegetables, and commercially produced for various applications, including as a flavoring and fragrance agent and as a solvent [].
One area of scientific research exploring methyl butyrate is its potential anti-cancer properties. In vitro studies have shown that exposure to methyl butyrate vapor can induce cell death (cytotoxicity) in human breast cancer cells []. This study suggests that methyl butyrate may have potential as an anti-cancer agent, although further research is needed to understand its mechanism of action and explore its efficacy and safety in vivo (living organisms).
Another area of research investigates the potential effects of methyl butyrate on the nervous system. Studies have shown that it can modulate the activity of certain neurotransmitters, such as dopamine and glutamate, which are involved in various neurological functions []. However, these studies are primarily focused on understanding the basic mechanisms of action and potential therapeutic applications remain speculative and require further investigation.
Methyl butyrate, or methyl butanoate, is the methyl ester of butyric acid. It is a colorless liquid at room temperature, characterized by a fruity odor reminiscent of apples or pineapples. Methyl butyrate has low solubility in water and floats to form an oily layer when mixed. Its chemical formula is with a molecular weight of approximately 102.13 g/mol . This compound is flammable and has a relatively low vapor pressure (40 mmHg at 30 °C), allowing for safe handling under standard conditions .
Methyl butyrate occurs naturally in various plant products, particularly in pineapple oil, and can be synthesized for use in food flavoring and perfumes .
Methyl butyrate has been studied for its potential biological activities. It exhibits low toxicity and does not cause skin sensitization at high concentrations . Additionally, it has been investigated for its role in flavoring and aroma compounds in food products, contributing positively to sensory experiences . Some studies also suggest that it may have implications in metabolic pathways due to its presence in various biological matrices .
Methyl butyrate can be synthesized through several methods:
Methyl butyrate has diverse applications across various industries:
Research indicates that methyl butyrate interacts minimally with biological systems at standard concentrations. In human maximization tests, it showed no skin sensitization reactions, indicating its safety profile when used appropriately in consumer products . Additionally, its interactions in metabolic pathways are still under investigation, highlighting the need for further studies on its biological effects.
Methyl butyrate belongs to the class of organic acid methyl esters. Here are some similar compounds along with their unique characteristics:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl acetate | Common solvent with a sweet smell; used in nail polish removers. | |
Methyl propionate | Shorter chain than methyl butyrate; used as a flavoring agent. | |
Ethyl butanoate | Longer chain; commonly used as a flavoring agent with a fruity aroma. | |
Butyl acetate | Used primarily as a solvent; has a fruity odor similar to that of methyl butyrate. | |
Hexyl acetate | Has a more pronounced fruity odor; used in perfumes and food flavorings. |
Methyl butyrate is unique due to its specific fruity aroma and lower molecular weight compared to some of its counterparts, making it particularly suitable for applications requiring lighter scents or flavors.
Flammable
Merck Index, 13th Edition
Methyl butyrate, thegoodscentscompany.com
Aldrich Chemicals Handbook, Sigma-Aldrich Company, Milwaukee, (2007)
Flath, Robert A.; Forrey, R. R. (1970). "Volatile components of Smooth Cayenne pineapple". Journal of Agricultural and Food Chemistry. 18 (2): 306–309. doi:10.1021/jf60168a018.
Use of methyl butyrate as an additive in perfume Archived 2008-05-31 at the Wayback Machine
Methyl butyrate as a component of biodiesel Archived March 6, 2006, at the Wayback Machine
Gaïl, S.; Thomson, M.J.; Sarathy, S.M.; Syed, S.A.; Dagaut, P.; Diévart, P.; Marchese, A.J.; Dryer, F.L. (2007). "A wide-ranging kinetic modeling study of methyl butanoate combustion". Proceedings of the Combustion Institute. 31: 305–311. doi:10.1016/j.proci.2006.08.051.
vte
Esters